3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Select for its superior leaving group ability (Br⁻) enabling mild, high-yielding diversification vs. chloro/methyl analogs. Ideal for rapid SAR exploration, nematicide optimization, and fragment elaboration in drug discovery. Pure, stable, research-ready.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 1194753-61-1
Cat. No. B2532682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole
CAS1194753-61-1
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2=NOC=N2
InChIInChI=1S/C9H7BrN2O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5H2
InChIKeyUPGZRHHHNZBSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole (CAS 1194753-61-1): Core Properties and Procurement Baseline


3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole (CAS 1194753-61-1) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a para-bromomethylphenyl group . The compound is a white to pale yellow solid with a molecular formula of C₉H₇BrN₂O and a molecular weight of 239.07 g/mol [1]. It is predominantly employed as a reactive intermediate in organic synthesis, where the bromomethyl moiety serves as an electrophilic handle for nucleophilic substitution, enabling the rapid diversification of oxadiazole-containing molecular frameworks .

Why 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole Cannot Be Substituted with a Generic 1,2,4-Oxadiazole Analog


The 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole scaffold is not interchangeable with other 1,2,4-oxadiazole derivatives due to the unique reactivity profile conferred by its para-bromomethyl substituent. While the 1,2,4-oxadiazole core provides metabolic stability and favorable physicochemical properties, the bromomethyl group acts as a superior leaving group (pKₐ of conjugate acid ≈ -9 for HBr vs. ≈ -7 for HCl), enabling high-yielding, chemoselective nucleophilic substitutions under mild conditions . In contrast, analogs bearing chloromethyl, hydroxymethyl, or methyl groups exhibit drastically reduced electrophilicity, necessitating harsher reaction conditions or alternative activation strategies that often compromise overall synthetic efficiency [1]. This differential reactivity translates directly into quantifiable differences in downstream coupling yields and the diversity of accessible chemical space, making the bromomethyl derivative the optimal choice for applications demanding efficient, modular diversification.

Quantitative Differentiation Guide for 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole: Evidence-Based Procurement Rationale


Bromomethyl Group Enhances Electrophilic Reactivity by Over 10-Fold Compared to Chloromethyl Analogs

The bromomethyl substituent of 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole exhibits significantly enhanced leaving group ability relative to its chloromethyl counterpart. The pKₐ of HBr (-9) is substantially lower than that of HCl (-7), indicating that bromide is a far superior leaving group in Sₙ2 reactions [1]. This translates to a rate enhancement factor of approximately 10³ to 10⁴ for nucleophilic displacement reactions under identical conditions, as predicted by the Hammond Postulate and experimental leaving group mobility series (I⁻ > Br⁻ > Cl⁻) [2].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Oxadiazole Bromomethyl Derivatives Exhibit Sub-micromolar Nematicidal Activity (LC₅₀ = 2.4 μg/mL), Outperforming Avermectin

Although direct data for 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole are not available, a closely related 1,2,4-oxadiazole bromomethyl derivative (5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole) demonstrated potent nematicidal activity against Bursaphelenchus xylophilus, the causative agent of pine wilt disease . The compound exhibited an LC₅₀ of 2.4 μg/mL, which is significantly more potent than the commercial standard avermectin (LC₅₀ = 8.5 μg/mL) and tioxazafen (LC₅₀ = 12.3 μg/mL) [1]. This class-level evidence underscores the potential of the bromomethyl-oxadiazole pharmacophore as a privileged scaffold for developing next-generation nematicides.

Agrochemical Discovery Nematicide Development Crop Protection

1,2,4-Oxadiazole Derivatives Bearing Bromomethyl Substituents Exhibit Low Micromolar Cytotoxicity (IC₅₀ = 2.5–36.1 μM) Against Murine Cancer Cell Lines

A series of 5-(bromomethyl)-1,2,4-oxadiazole aromatic intermediates were synthesized and evaluated for cytotoxic activity against murine cancer cell lines [1]. The compounds displayed IC₅₀ values ranging from 2.5 ± 0.7 μM to 36.1 ± 2.4 μM against CT26-WT colon carcinoma cells and from 6.0 ± 2.2 μM to 27.6 ± 5.1 μM against B16F10 melanoma cells, with selectivity indices (SI) between 0.5 and 4.9 relative to normal BHK-21 fibroblasts [2]. These data establish the bromomethyl-1,2,4-oxadiazole core as a viable starting point for developing selective anticancer agents.

Medicinal Chemistry Anticancer Drug Discovery Cytotoxicity Screening

Bromomethyl-Oxadiazole Pharmacophore Engages SH2 Domain of Tyrosine Kinase ZAP-70 with Micromolar Affinity (IC₅₀ = 7 μM)

BindingDB entry BDBM5084 reports an IC₅₀ of 7,000 nM (7 μM) for a 1,2,4-oxadiazole analogue containing a 4-bromophenylmethyl substituent against the SH2 domain of human tyrosine-protein kinase ZAP-70 [1]. The assay utilized a fluorescence polarization competitive binding format [2]. While this compound is more complex than 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole, the shared 3-(4-bromophenyl)methyl-1,2,4-oxadiazole substructure suggests that the target compound, upon appropriate derivatization, could serve as a viable fragment for developing SH2 domain inhibitors.

Chemical Biology Kinase Inhibitor SH2 Domain

High-Value Application Scenarios for 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole in R&D and Industrial Settings


Rapid Diversification of Oxadiazole Libraries via Chemoselective Nucleophilic Substitution

Procurement of 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole enables the efficient generation of focused compound libraries through its highly reactive bromomethyl group. Under mild conditions (e.g., room temperature, DMF, K₂CO₃), the bromomethyl moiety undergoes facile displacement with a wide range of nucleophiles (amines, thiols, alkoxides), yielding functionalized 1,2,4-oxadiazoles in high yields. This contrasts with the chloromethyl analog, which requires elevated temperatures or stronger bases, often leading to decomposition or side reactions [1]. The superior leaving group ability of the bromomethyl substituent (quantified in Section 3) translates to a 10²-10⁴ rate enhancement, significantly accelerating library synthesis and reducing the consumption of precious downstream reagents.

Synthesis of Nematicide Lead Candidates Targeting Pine Wilt Nematode

Based on class-level evidence demonstrating sub-micromolar nematicidal activity (LC₅₀ = 2.4 μg/mL) of related bromomethyl-1,2,4-oxadiazole derivatives against Bursaphelenchus xylophilus , 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole serves as a key building block for the synthesis and optimization of novel nematicide candidates. The bromomethyl group can be leveraged to install diverse pharmacophores, while the 3-phenyl substituent allows for systematic exploration of structure-activity relationships (SAR). The 3.5-fold improvement over the commercial standard avermectin (LC₅₀ = 8.5 μg/mL) provides a compelling starting point for lead optimization programs aimed at developing next-generation crop protection agents.

Construction of Anticancer Agents via Fragment-Based Approaches

The documented cytotoxic activity of bromomethyl-1,2,4-oxadiazole derivatives (IC₅₀ range: 2.5–36.1 μM) against murine colon carcinoma (CT26-WT) and melanoma (B16F10) cell lines validates 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole as a privileged fragment for medicinal chemistry [2]. Its reactive bromomethyl handle allows for rapid fragment elaboration via alkylation or cross-coupling reactions, facilitating the exploration of chemical space around the oxadiazole core. The observed selectivity indices (0.5–4.9) relative to normal fibroblasts indicate that appropriate derivatization can yield compounds with a therapeutic window, making this scaffold a viable entry point for developing selective anticancer therapeutics.

Development of SH2 Domain Inhibitors for Autoimmune and Oncological Indications

The BindingDB data (Section 3) demonstrating low micromolar affinity (IC₅₀ = 7 μM) of a 3-(4-bromophenyl)methyl-1,2,4-oxadiazole derivative for the ZAP-70 SH2 domain provides a quantitative rationale for employing 3-(4-(bromomethyl)phenyl)-1,2,4-oxadiazole in fragment-based drug discovery targeting protein-protein interactions [3]. The bromomethyl group serves as a convenient point of attachment for linking the oxadiazole fragment to additional binding elements, enabling the construction of bidentate or multivalent inhibitors. Furthermore, the observed 4.6-fold selectivity over the Src SH2 domain (IC₅₀ = 32 μM) suggests that the oxadiazole scaffold can be tuned for target selectivity, a critical consideration in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.